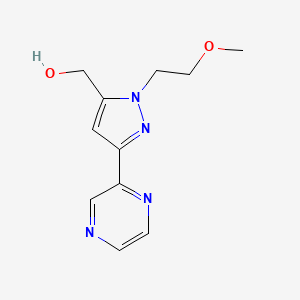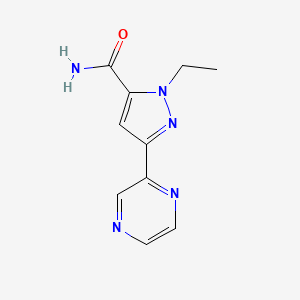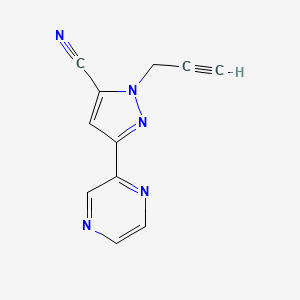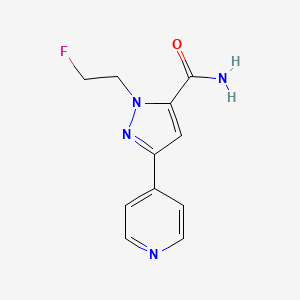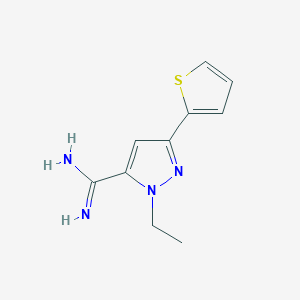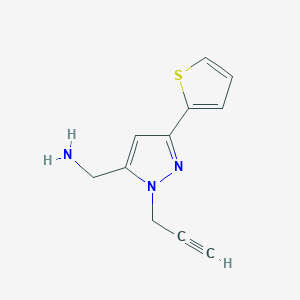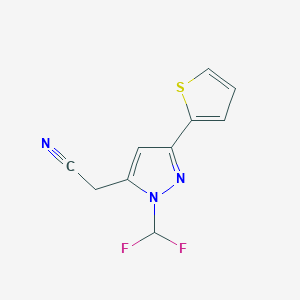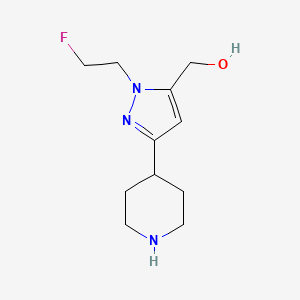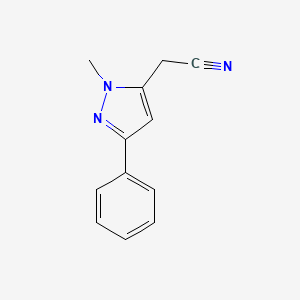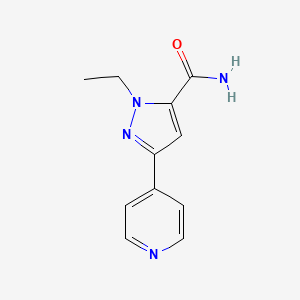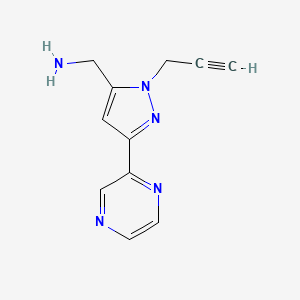
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, also known as CPTP, is an organic compound that has been studied for its potential applications in various scientific fields. CPTP is a heterocyclic compound, meaning it contains two or more different types of atoms within its molecular structure. It is composed of a cyclopentyl ring, a thiophen-3-yl group, and a pyrazol-5-yl group, all connected by a methanol backbone. CPTP has been studied for its potential applications in chemistry, biology, and pharmacology, due to its unique properties and structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Enzyme Inhibitory Activity and Molecular Docking Analysis : A study on thiophene-based heterocyclic compounds, closely related to the query compound, investigated their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The research found significant enzyme inhibitory potential, supported by molecular docking analyses which demonstrated strong interactions at the enzyme active sites, suggesting these compounds as potential leads for further structural modifications and pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Antimicrobial Activity : Another study focused on substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, synthesized under microwave irradiation conditions, which were screened for their antibacterial and antifungal activities. This research highlights the antimicrobial potential of thiophene-based compounds, indicating their relevance in the development of new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Chemical Synthesis Techniques
- Regioselective Synthesis of Pyrazole Derivatives : A regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, utilizing a 1,3-dipolar cycloaddition approach, was reported. This technique underscores the versatility of pyrazole derivatives in chemical synthesis, providing a straightforward pathway for the preparation of various heterocyclic compounds (Alizadeh, Moafi, & Zhu, 2015).
Structural and Molecular Studies
- Isomorphous Structures Analysis : Research into isomorphous methyl- and chloro-substituted small heterocyclic analogues demonstrated the chlorine-methyl (Cl-Me) exchange rule. Such studies contribute to understanding the structural characteristics and isomorphism in heterocyclic compounds, providing a foundation for further exploration in material science and crystallography (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Eigenschaften
IUPAC Name |
(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-7,9,11,16H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQGDDXBLYPBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




